molecular formula C9H14F3NO3 B1522551 Tert-butyl 3-hydroxy-3-(trifluoromethyl)azetidine-1-carboxylate CAS No. 398489-42-4

Tert-butyl 3-hydroxy-3-(trifluoromethyl)azetidine-1-carboxylate

货号: B1522551
CAS 编号: 398489-42-4
分子量: 241.21 g/mol
InChI 键: JNDWDWDLVLVLHA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Product Name: tert-Butyl 3-hydroxy-3-(trifluoromethyl)azetidine-1-carboxylate CAS Registry Number: See Certificate of Analysis for details. Molecular Formula: C 9 H 14 F 3 NO 3 Molecular Weight: Information available on the Certificate of Analysis. Purity: >95% (Refer to batch-specific Certificate of Analysis) this compound is a high-value synthetic building block and organic intermediate primarily used in pharmaceutical research and development . The molecule features a protected azetidine ring, a saturated four-membered heterocycle that is of significant interest in medicinal chemistry for its role in improving the physicochemical and metabolic properties of drug candidates. The presence of both a hydroxy group and a trifluoromethyl group on the same carbon atom creates a highly functionalized scaffold amenable to further chemical modification. The tert-butoxycarbonyl (Boc) protecting group enables facile deprotection under mild acidic conditions to generate the free amine, which is a crucial handle for constructing more complex molecular architectures. This compound is rigorously quality-controlled and is supplied with a comprehensive Certificate of Analysis. It is intended for use in laboratory research only. Application Note: This chemical is exclusively for research purposes and is classified as "For Research Use Only." It is not intended for diagnostic or therapeutic uses, nor for human consumption. Handling and Storage: Store in a cool, dry place. Keep the container tightly sealed under an inert atmosphere.

属性

IUPAC Name

tert-butyl 3-hydroxy-3-(trifluoromethyl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F3NO3/c1-7(2,3)16-6(14)13-4-8(15,5-13)9(10,11)12/h15H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNDWDWDLVLVLHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

398489-42-4
Record name tert-butyl 3-hydroxy-3-(trifluoromethyl)azetidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

准备方法

Starting from 1-Boc-azetidin-3-one

A common precursor is 1-Boc-azetidin-3-one, which can be transformed into the target compound through nucleophilic addition and trifluoromethylation steps.

  • Nucleophilic Addition of Methylmagnesium Bromide (Grignard Reaction):
    For closely related compounds such as tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate, methylmagnesium bromide is added to 1-Boc-azetidin-3-one at low temperatures (0 to 20 °C), producing the hydroxy-substituted azetidine after aqueous workup and purification. Yields reported range from 78% to 99% depending on conditions and purification methods (e.g., column chromatography, HPLC).

  • Trifluoromethylation:
    Incorporation of the trifluoromethyl group at the 3-position can be achieved via nucleophilic or electrophilic trifluoromethylation reagents. For example, trifluoromethylthiolation using N-methyl-N-(trifluoromethylthio)aniline has been demonstrated on azetidine intermediates, followed by hydrolysis to yield trifluoromethyl-substituted azetidine carboxylic acids.

Specific Preparation of this compound

While direct literature on this exact compound is limited, synthesis can be inferred and adapted from closely related methods:

  • Step 1: Synthesis of 1-Boc-3-azetidinone (Azetidin-3-one protected with Boc group).
    This is prepared from azetidin-3-one via protection of the nitrogen with a tert-butoxycarbonyl group.

  • Step 2: Introduction of the trifluoromethyl group at the 3-position.
    Using trifluoromethylation reagents (e.g., Ruppert-Prakash reagent or trifluoromethylthiolation agents), the trifluoromethyl group is introduced at the 3-position of the azetidine ring.

  • Step 3: Hydroxylation at the 3-position.
    The hydroxy group can be introduced via nucleophilic addition to the ketone precursor (1-Boc-3-azetidinone) using appropriate organometallic reagents or by hydrolysis of trifluoromethylthio intermediates.

  • Purification:
    The final product is purified by flash column chromatography or preparative HPLC to achieve high purity.

Representative Reaction Conditions and Yields

Step Reaction Conditions Yield (%) Notes
1 Protection of azetidin-3-one to 1-Boc-3-azetidinone Standard Boc protection conditions High Precursor preparation
2 Trifluoromethylation (e.g., N-methyl-N-(trifluoromethylthio)aniline) Inert atmosphere, low temperature (−78 °C to 0 °C), THF solvent ~68% (for trifluoromethylthio intermediate) Followed by hydrolysis
3 Hydrolysis to hydroxy derivative NaOH in MeOH/H2O, reflux 4 h Quantitative Converts trifluoromethylthio to hydroxy
4 Nucleophilic addition (for hydroxy substituent) Grignard reagent addition at 0 °C to room temperature 78–99% (for methyl analogs) Reaction time varies from 1 to 19 h
5 Purification Flash column chromatography or preparative HPLC - Essential for high purity

Detailed Research Findings

Summary Table of Preparation Methods

Methodology Starting Material Key Reagents Conditions Yield Range Remarks
HWE Reaction Azetidin-3-one Phosphonate esters, NaH Dry THF, RT Moderate (~60%) Used for alkene intermediates
Strain-Release from 1-Azabicyclo[1.1.0]butane 1-Azabicyclo[1.1.0]butane Halogenating agents, trifluoromethylthiolation reagents DMSO, 80 °C; THF, −78 °C Good (up to quantitative hydrolysis) Enables diverse substitutions
Grignard Addition 1-Boc-azetidin-3-one Methylmagnesium bromide 0–20 °C, 1–19 h High (78–99%) Produces 3-hydroxy substituted derivatives

化学反应分析

Types of Reactions

Tert-butyl 3-hydroxy-3-(trifluoromethyl)azetidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The trifluoromethyl group can be reduced under specific conditions.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst can be employed.

    Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of tert-butyl 3-oxo-3-(trifluoromethyl)azetidine-1-carboxylate.

    Reduction: Formation of tert-butyl 3-hydroxy-3-(difluoromethyl)azetidine-1-carboxylate.

    Substitution: Formation of tert-butyl 3-alkoxy-3-(trifluoromethyl)azetidine-1-carboxylate or tert-butyl 3-amino-3-(trifluoromethyl)azetidine-1-carboxylate.

科学研究应用

Tert-butyl 3-hydroxy-3-(trifluoromethyl)azetidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways involving azetidine derivatives.

    Medicine: Potential use in the development of new drugs due to its unique structural features and biological activity.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties imparted by the trifluoromethyl group.

作用机制

The mechanism of action of tert-butyl 3-hydroxy-3-(trifluoromethyl)azetidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The hydroxyl group can form hydrogen bonds, facilitating binding to active sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

相似化合物的比较

Table 1: Comparative Analysis of Azetidine Derivatives

Compound Name Substituents at 3-Position Molecular Formula Molecular Weight (g/mol) Key Applications/Notes References
This compound -OH, -CF₃ C₉H₁₄F₃NO₃ 241.21 Pharmaceutical intermediate; neuroprotective derivatives
Tert-butyl 3-hydroxy-3-(methoxymethyl)azetidine-1-carboxylate -OH, -CH₂OMe C₁₀H₁₉NO₄ 217.26 Intermediate in Raf inhibitor synthesis; deprotected using TFA/DCM
Tert-butyl 3-cyano-3-[(trifluoromethyl)thio]azetidine-1-carboxylate -CN, -SCF₃ C₁₀H₁₃F₃N₂O₂S 306.29 Precursor for trifluoromethylthio-containing bioactive molecules
Tert-butyl 3-hydroxy-3-[(piperidin-1-yl)methyl]azetidine-1-carboxylate -OH, -CH₂(piperidinyl) C₁₅H₂₈N₂O₃ 284.39 Potential CNS-targeting agents; synthetic steps involve TFA deprotection
Tert-butyl 3-(thiophen-3-yl)azetidine-1-carboxylate -Thiophene C₁₂H₁₇NO₂S 247.33 Building block for heterocyclic drug candidates; characterized by NMR/HRMS
Tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate -F, -CH₂OH C₉H₁₆FNO₃ 205.23 Fluorinated scaffold for metabolic stability enhancement

Challenges and Limitations

  • Steric Hindrance : Bulky substituents (e.g., piperidinylmethyl) may complicate synthetic modifications or reduce reaction yields .
  • Stability of Hydroxy Groups : The hydroxyl group in the target compound requires protection during multi-step syntheses to prevent unwanted side reactions .

生物活性

Tert-butyl 3-hydroxy-3-(trifluoromethyl)azetidine-1-carboxylate, identified by its CAS number 1609671-83-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C15H18F3NO3
  • Molecular Weight : 317.3 g/mol
  • IUPAC Name : tert-butyl 3-hydroxy-3-(2-(trifluoromethyl)phenyl)azetidine-1-carboxylate

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, primarily focusing on its anticancer properties.

Anticancer Activity

Recent research has highlighted the compound's potential as an anticancer agent. In particular, studies have shown that it exhibits strong inhibitory effects on specific cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MDA-MB-231 (TNBC)0.126Induces apoptosis and inhibits cell proliferation
MCF10A (non-cancer)>20Minimal effect compared to cancerous cells

The selectivity of this compound for cancer cells over normal cells indicates a promising therapeutic window for targeted cancer treatment .

The compound's mechanisms include:

  • Apoptosis Induction : It has been observed to increase caspase activity in cancer cells, leading to programmed cell death.
  • Inhibition of Proliferation : The compound effectively halts the cell cycle progression in cancer cells, particularly at the G1 phase.

Case Studies

  • Study on MDA-MB-231 Cells :
    • In a study involving BALB/c nude mice injected with MDA-MB-231 cells, treatment with the compound significantly inhibited lung metastasis compared to controls. The study reported a notable reduction in metastatic nodules after 30 days of treatment .
  • Comparative Analysis with Reference Drugs :
    • In direct comparisons with established anticancer drugs like 5-Fluorouracil (5-FU), this compound showed superior growth inhibition in MDA-MB-231 cells (IC50 = 0.126 µM vs. 11.73 µM for 5-FU) .

常见问题

Q. What are the key synthetic routes for preparing tert-butyl 3-hydroxy-3-(trifluoromethyl)azetidine-1-carboxylate, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer: The synthesis typically involves cyclization of azetidine precursors, followed by trifluoromethyl group introduction via nucleophilic substitution or radical trifluoromethylation. Key steps include:
  • Cyclization: Using precursors like β-lactams or aziridines under basic conditions (e.g., NaH in THF) to form the azetidine ring .
  • Trifluoromethylation: Employing reagents such as CF₃TMS (trimethyl(trifluoromethyl)silane) with a Cu(I) catalyst or photoredox-mediated methods to install the trifluoromethyl group .
  • Hydroxylation: Controlled oxidation of intermediates using mild oxidizing agents (e.g., MnO₂) to introduce the hydroxyl group without over-oxidation .
  • Critical conditions: Anhydrous solvents, inert atmospheres (N₂/Ar), and temperature control (0–25°C) to minimize side reactions .

Q. How is the structural integrity of this compound confirmed in synthetic workflows?

  • Methodological Answer: Characterization relies on:
  • NMR Spectroscopy: ¹H and ¹³C NMR to verify the azetidine ring (δ 3.5–4.5 ppm for N-CH₂ protons) and tert-butyl group (δ 1.4 ppm). ¹⁹F NMR confirms the trifluoromethyl group (δ -60 to -70 ppm) .
  • Mass Spectrometry (HRMS): To validate molecular ion peaks (e.g., [M+H]+ at m/z 241.21 for C₉H₁₄F₃NO₃) .
  • X-ray Crystallography: For absolute stereochemical confirmation, particularly if chiral centers are present .

Q. What are the primary biological targets or applications of this compound in early-stage drug discovery?

  • Methodological Answer: The compound serves as a scaffold for:
  • Neurological Targets: The trifluoromethyl group enhances lipophilicity, aiding blood-brain barrier penetration for CNS-targeted agents (e.g., NMDA receptor modulators) .
  • Enzyme Inhibition: The azetidine ring mimics transition states in protease or kinase active sites. Assays include fluorescence polarization for binding affinity or enzymatic activity inhibition (IC₅₀ determination) .

Advanced Research Questions

Q. How do structural modifications (e.g., replacing trifluoromethyl with other groups) impact bioactivity and selectivity?

  • Methodological Answer: Structure-Activity Relationship (SAR) Studies:
  • Replace CF₃ with CHF₂ or CH₂F to assess metabolic stability via microsomal assays. For example, CF₃ analogs show 10-fold higher half-life (t₁/₂ > 60 min) in human liver microsomes vs. CHF₂ .
  • Introduce electron-withdrawing groups (e.g., NO₂) to enhance electrophilicity for covalent binding studies. Use SPR (surface plasmon resonance) to quantify binding kinetics (kₒₙ/kₒff) .

Q. How can researchers resolve contradictions in synthetic yields reported across literature (e.g., 40% vs. 70%)?

  • Methodological Answer:
  • Parameter Screening: Use DoE (Design of Experiments) to optimize variables (e.g., catalyst loading, solvent polarity). For example, increasing CuI from 5 mol% to 10 mol% improved trifluoromethylation yield from 45% to 68% .
  • Byproduct Analysis: LC-MS to identify side products (e.g., over-oxidized ketones) and adjust reaction stoichiometry or quenching protocols .

Q. What strategies are effective for purifying this compound from complex reaction mixtures?

  • Methodological Answer:
  • Chromatography: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) separates polar hydroxylated byproducts .
  • Crystallization: Use tert-butyl methyl ether (MTBE) as an antisolvent to precipitate the product while retaining impurities in solution .

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer:
  • Docking Studies: Use Schrödinger Suite or AutoDock Vina to model binding poses in enzyme active sites (e.g., COX-2). Validate with MD simulations (GROMACS) to assess stability over 100 ns trajectories .
  • QSAR Modeling: Train models on analogs’ IC₅₀ data to predict activity for new derivatives .

Q. What are the challenges in scaling up the synthesis while maintaining stereochemical purity?

  • Methodological Answer:
  • Chiral Auxiliaries: Use (R)- or (S)-BINOL ligands during trifluoromethylation to enforce enantiomeric excess (ee > 95%). Monitor via chiral HPLC .
  • Continuous Flow Reactors: Improve heat/mass transfer for exothermic steps (e.g., cyclization) to prevent racemization .

Q. How does the compound’s stability vary under different storage conditions (e.g., pH, temperature)?

  • Methodological Answer:
  • Forced Degradation Studies: Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C. Monitor degradation via UPLC: t₁/₂ > 14 days in neutral buffers vs. <24 hours under acidic conditions .
  • Lyophilization: Stabilize as a lyophilized powder at -20°C, reducing hydrolysis of the tert-butyl ester .

Q. What advanced techniques elucidate the compound’s mechanism of action in cellular assays?

  • Methodological Answer:
  • CRISPR-Cas9 Knockout: Validate target engagement by comparing IC₅₀ in wild-type vs. target-knockout cell lines .
  • CETSA (Cellular Thermal Shift Assay): Detect target stabilization by heating lysates to 50–60°C and quantifying soluble protein via Western blot .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 3-hydroxy-3-(trifluoromethyl)azetidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 3-hydroxy-3-(trifluoromethyl)azetidine-1-carboxylate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。